molecular formula C18H24N2O2 B5457478 1-tert-butyl-4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)pyrrolidin-2-one

1-tert-butyl-4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)pyrrolidin-2-one

Cat. No.: B5457478
M. Wt: 300.4 g/mol
InChI Key: BSNDYOLWQBTKRW-UHFFFAOYSA-N
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Description

1-tert-butyl-4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring, a quinoline derivative, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the pyrrolidinone ring and the tert-butyl group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and reducing costs.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce new substituents on the pyrrolidinone ring.

Scientific Research Applications

1-tert-butyl-4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)pyrrolidin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-tert-butyl-4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)pyrrolidin-2-one include other quinoline derivatives and pyrrolidinone-containing molecules. Examples include:

  • 1-tert-butyl-4-(quinolin-1-ylcarbonyl)pyrrolidin-2-one
  • 1-tert-butyl-4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)piperidin-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-tert-butyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-18(2,3)20-12-14(11-16(20)21)17(22)19-10-6-8-13-7-4-5-9-15(13)19/h4-5,7,9,14H,6,8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNDYOLWQBTKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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